Methyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a piperidinyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under suitable conditions to introduce the piperidinyl group.
Esterification: Finally, the esterification of the resulting compound with methanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzenesulfonamido group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(MORPHOLIN-4-YL)BENZOATE
- METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PYRROLIDIN-1-YL)BENZOATE
Uniqueness
METHYL 3-(4-CYCLOHEXYLBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the piperidinyl group, in particular, may enhance its pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C25H32N2O4S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
methyl 3-[(4-cyclohexylphenyl)sulfonylamino]-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C25H32N2O4S/c1-31-25(28)21-12-15-24(27-16-6-3-7-17-27)23(18-21)26-32(29,30)22-13-10-20(11-14-22)19-8-4-2-5-9-19/h10-15,18-19,26H,2-9,16-17H2,1H3 |
InChI Key |
ORSFCPPFGHUNCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.